molecular formula C20H19NO5 B1679745 Protopine CAS No. 130-86-9

Protopine

カタログ番号: B1679745
CAS番号: 130-86-9
分子量: 353.4 g/mol
InChIキー: GPTFURBXHJWNHR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Chemical Structure and Physicochemical Properties of Protopine

Molecular Architecture and Stereochemical Features

This compound features a dibenzazecine backbone with a 15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.0⁴,¹².0⁶,¹⁰.0¹⁸,²²]tetracosa-1(17),4(12),5,10,18(22),23-hexaen-3-one structure. The molecule contains four fused rings: two benzodioxole moieties, a piperidine ring, and a ketone-bearing ten-membered azecine system. Stereochemical complexity arises from two chiral centers at positions 5 and 13, enabling cis-trans isomerism. Quantum mechanical calculations reveal a 68:32 trans:cis isomeric ratio in solution, driven by steric stabilization of the trans configuration.

Key structural identifiers :

  • SMILES : CN1CCC2=CC3=C(OCO3)C=C2C(=O)CC2=C(C1)C1=C(OCO1)C=C2
  • InChIKey : GPTFURBXHJWNHR-UHFFFAOYSA-N
  • Molecular weight : 353.37 g/mol

Crystallographic Analysis and Conformational Dynamics

X-ray diffraction data are limited, but thermal analysis indicates a crystalline structure with a melting point of 203–205°C. Molecular dynamics simulations show significant flexibility in the ten-membered azecine ring, adopting boat-chair conformations in polar solvents. The piperidine ring exists in a half-chair configuration, with N-methyl group equatorial to minimize 1,3-diaxial strain. This compound hydrochloride crystallizes in a monoclinic system (P2₁/c space group), with chloride ions occupying interstitial sites between protonated amine groups.

Solubility Profile and Partition Coefficients

This compound demonstrates marked hydrophobicity:

Property Value Source
Water solubility Insoluble (<1 mg/mL at 25°C)
DMSO solubility 35.37 mM (12.5 mg/mL)
LogP (octanol/water) 3.76 (estimated)
Solubility in ethanol 8.2 mg/mL at 20°C

Partitioning behavior correlates with its two benzodioxole groups, which enhance lipid membrane permeability. The compound follows pH-dependent solubility, with improved dissolution below pH 6 due to amine protonation.

Acid-Base Behavior and Protonation States

This compound acts as a weak base (predicted pKa = 7.86 ± 0.20), protonating at the tertiary amine (N-CH₃ group) under acidic conditions. The protonated form dominates at physiological pH (7.4), influencing protein-binding affinity. Tautomerism is absent due to the rigid tetracyclic framework.

Protonation states :

  • Neutral form : Predominant at pH > 8.5
  • Monocation : Stable between pH 5.0–8.5
  • Dication : Forms below pH 3.0 (rare)

Spectroscopic Characterization

UV-Vis Spectroscopy
  • λmax (methanol) : 290 nm (ε = 3,200 M⁻¹cm⁻¹)
  • Shoulder band at 320 nm attributed to n→π* transitions in the conjugated ketone.
FTIR Analysis
Bond Vibration Wavenumber (cm⁻¹) Intensity
C=O stretch 1688 Strong
C-O-C (dioxole) 1250–1100 Multiple
N-CH₃ bend 1455 Medium
Aromatic C-H 3030 Weak

Data sourced from Nujol mull measurements.

NMR Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

  • δ 2.51 ppm (3H, s, N-CH₃)
  • δ 6.68–6.89 ppm (4H, aromatic protons)
  • δ 4.06–4.54 ppm (4H, dioxole methylene)

¹³C NMR (125 MHz, CDCl₃) :

  • δ 202.23 ppm (C=O)
  • δ 62.19 ppm (dioxole O-CH₂-O)
Mass Spectrometry
  • ESI-MS (m/z) : [M+H]⁺ = 354.6
  • Fragmentation pattern : Loss of CH₃NH (31 Da) at m/z 323.1, followed by CO elimination (28 Da) at m/z 295.0.

特性

IUPAC Name

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFURBXHJWNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6164-47-2 (hydrochloride)
Record name Protopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90156282
Record name Protopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.399 (calc)
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Monoclinic prisms from alcohol + chloroform

CAS No.

130-86-9
Record name Protopine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protopine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Protopine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90156282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Protopine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UIW569HT35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 °C
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

準備方法

Acid-Base Extraction and Precipitation

The acid-base method remains the cornerstone for protopine isolation from plant material. A patented process involves refluxing dried Macleaya cordata powder with 10% sulfuric acid ($$\text{H}2\text{SO}4$$) at 80°C for two hours, followed by pH adjustment to 9–10 using sodium hydroxide ($$\text{NaOH}$$). This precipitates a crude alkaloid mixture containing this compound (52.6–54.6%), allocryptopine (26.7–30.3%), and minor benzophenanthridine alkaloids. Subsequent washing with aqueous sulfuric acid ($$\text{H}2\text{SO}4$$) and ethanol gradients removes impurities, yielding a final product with 84.9% total alkaloid content.

Soxhlet Extraction with Organic Solvents

Methanol-based Soxhlet extraction optimizes this compound recovery from Fumaria indica. Studies demonstrate that defatting plant material with petroleum ether, followed by 6-hour methanol extraction, achieves a this compound concentration of 1.2–1.8 mg/g dry weight. Central Composite Design (CCD) optimizations reveal that extraction time (6–8 hours) and temperature (60–80°C) critically influence yield, with a 22% improvement under optimized conditions.

Chemical Synthesis Approaches

Ring Enlargement via Singlet Oxygen Oxygenation

Synthetic routes to this compound emphasize ring expansion strategies. Starting from indeno[2,1-a]benzazepines, singlet oxygen ($$\text{^1O}_2$$) oxygenation induces a [4+2] cycloaddition, forming a 10-membered keto-lactam intermediate. Subsequent Wolff-Kishner reduction converts the lactam’s carbonyl group to a methylene bridge, completing the this compound skeleton with 69% overall yield. Steric effects from methoxy substituents at C-2 and C-3 positions enhance reaction efficiency by 18%.

Bischler-Napieralski Cyclization

Bischler-Napieralski cyclization of 1-(2-bromobenzyl)-3-benzazepin-2-ones generates the benzazepine core required for this compound synthesis. Using phosphorus oxychloride ($$\text{POCl}_3$$) as a cyclizing agent at 110°C, this step achieves 75–80% conversion efficiency, though competing dimerization pathways may reduce yields by 12%.

Chromatographic Purification Techniques

Macroporous Resin Column Chromatography

Industrial-scale this compound purification employs macroporous adsorption resins (e.g., D101, AB-8). Filtered plant extracts are loaded onto resin columns and eluted with ethanol gradients (50–80%). The 80% ethanol fraction, enriched in this compound (35.5–54.6%), is crystallized using ethyl acetate or dichloromethane, achieving 94.2% HPLC purity.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC with C18 columns (250 × 4.6 mm, 5 µm) resolves this compound from allocryptopine and sanguinarine. Using a methanol-water (65:35, v/v) mobile phase at 1.0 mL/min, this compound elutes at 12.3 minutes with >98% purity. This method is critical for pharmaceutical-grade this compound but incurs 30% higher costs compared to resin chromatography.

Analytical Methods for this compound Quantification

HPLC-MS/MS and UHPLC/Q-Exactive Orbitrap MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound in biological matrices with a limit of detection (LOD) of 0.1 ng/mL. Ultrahigh-performance LC (UHPLC) coupled with Q-Exactive Orbitrap MS achieves baseline separation of this compound metabolites in rat plasma, identifying ten phase I and II metabolites.

HPTLC-Densitometry

High-performance thin-layer chromatography (HPTLC) on silica gel 60 F$${254}$$ plates, using toluene-ethyl acetate-methanol (7:2:1) as the mobile phase, resolves this compound at R$$f$$ 0.22 ± 0.03. Densitometric analysis at 290 nm provides a linear range of 500–5000 ng/spot (r$$^2$$ ≥ 0.996), with LOD and LOQ values of 83.92 ng/spot and 254.30 ng/spot, respectively.

Optimization of Extraction Parameters

Response Surface Methodology (RSM)

RSM models for Fumaria indica extraction identify methanol concentration (90–95%), time (6–8 hours), and temperature (70–80°C) as critical variables. A three-factor CCD increases this compound yield from 1.4 mg/g to 1.7 mg/g, reducing solvent consumption by 15%.

Central Composite Design (CCD)

CCD optimizes HPTLC parameters, demonstrating that chamber saturation time (20–25 minutes) and toluene content (70–75%) minimally affect this compound resolution (RSD < 2.07%). This robustness ensures reproducible quantification across laboratories.

Industrial-Scale Production Considerations

Commercial this compound production favors acid-base extraction due to its scalability and cost-effectiveness (~\$120/kg). Synthetic routes, while elegant, remain prohibitively expensive (>\$2,000/kg) due to multi-step sequences and specialized reagents. Recent advances in continuous-flow chromatography reduce resin-based purification costs by 40%, making pharmaceutical applications feasible.

化学反応の分析

Metabolism of Protopine

Studies on the metabolism of this compound, an alkaloid found in Eschscholtzia californica, have shown that it undergoes extensive demethylenation of the 2,3-methylenedioxy group, followed by catechol-O-methylation in rat urine . The phenolic hydroxy metabolites are partly conjugated . A systematic toxicological analysis procedure using full-scan gas chromatography-mass spectrometry after acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation allowed for the detection of the main metabolites of californine and this compound in rat urine after a dose corresponding to that of drug users .

This compound-Type Alkaloids Recognition

This compound-type alkaloids can be rapidly recognized using the characteristic fragment of m/z 206.0812, which possesses a methylenedioxyl group on the C2–C3 positions . Allocryptopine was also identified using this method .

Effect on Inflammatory Responses

Research indicates that this compound can suppress lipopolysaccharide (LPS)-induced inflammatory responses in murine macrophages . this compound reduces the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and prostaglandin E2 (PGE2) in LPS-stimulated Raw 264.7 cells, without a cytotoxic effect . It also reduces the production of pro-inflammatory cytokines by blocking the phosphorylation of mitogen-activated protein kinases (MAP kinases) and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) .

Anti-Cancer Activity

This compound exhibits an anti-proliferative effect on human hormone-refractory prostate cancer (HRPC) cells by inducing tubulin polymerization and mitotic arrest, leading to apoptotic cell death . It increases the activity of the cyclin-dependent kinase 1 (Cdk1)/cyclin B1 complex, contributing to cell apoptosis by modulating mitochondria-mediated signaling pathways, such as Bcl-2 phosphorylation and Mcl-1 down-regulation .

科学的研究の応用

Pharmacological Properties of Protopine

This compound exhibits a wide range of pharmacological activities that make it a candidate for therapeutic applications:

  • Anti-inflammatory Effects : this compound has been shown to reduce the production of inflammatory mediators such as nitric oxide and prostaglandins in lipopolysaccharide-stimulated macrophages. It inhibits the phosphorylation of mitogen-activated protein kinases and the activation of nuclear factor kappa-light-chain-enhancer of activated B cells, leading to decreased inflammatory responses .
  • Anti-cancer Activity : Studies indicate that this compound can induce apoptosis in breast cancer cells (MDA-MB-231) through the generation of reactive oxygen species and DNA damage. The compound has demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .
  • Neuroprotective Effects : this compound has shown potential in protecting against neurodegenerative conditions through its antioxidant properties, which help mitigate oxidative stress in neuronal cells .

Case Study 1: Anti-inflammatory Mechanism

In a study evaluating the anti-inflammatory activity of this compound total alkaloids, researchers utilized animal models to assess its effects on acute inflammation. The results indicated that this compound significantly reduced paw edema and ear swelling, demonstrating its effectiveness in managing inflammatory conditions .

Model Treatment Outcome
Rat Paw EdemaThis compoundReduced edema significantly
Mouse Ear SwellingThis compoundDecreased swelling observed

Case Study 2: Anti-cancer Efficacy

A study focused on the cytotoxic effects of this compound on MDA-MB-231 breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species and apoptosis markers. The findings suggest that this compound could serve as a potential anti-cancer agent .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)12.5Induction of ROS and apoptosis

Broader Implications

This compound's versatility extends beyond individual therapeutic applications. Its role as a bioactive compound in traditional medicine highlights its potential for integration into modern pharmacotherapy. For instance, network pharmacology studies have suggested that this compound interacts with multiple biological targets, offering a multi-faceted approach to treating complex diseases such as hyperlipidemia and atherosclerosis .

作用機序

プロトピンは、さまざまな分子標的と経路を通じてその効果を発揮します。

6. 類似の化合物との比較

プロトピンは、アロクリプトピン、ケリドン、ケレリトリン、サングイナリン、コプチシンなどの他のベンジルイソキノリンアルカロイドに似ています . プロトピンは、幅広い薬理作用と、複数の生物学的標的に結合することを可能にする独自の分子構造を持つため、独特です .

類似の化合物:

  • アロクリプトピン
  • ケリドン
  • ケレリトリン
  • サングイナリン
  • コプチシン

プロトピンの構造上の特徴と薬理作用のユニークな組み合わせにより、科学研究と治療的用途のための貴重な化合物となっています。

類似化合物との比較

Key Structural Insights :

  • This compound and allocryptopine share a benzazepine backbone but differ at C13: this compound has a CH₂ group, while allocryptopine has a methyl group . This minor alteration significantly impacts lipid metabolism regulation, with this compound showing stronger PCSK9 downregulation than allocryptopine .
  • Compared to berberine, this compound lacks the quaternary ammonium group, reducing its interaction with lipid bilayers but enhancing its ability to penetrate the blood-brain barrier .

Pharmacological Activity Comparison

Anticholinesterase Activity

Compound IC₅₀ (AChE Inhibition) Mechanism Therapeutic Application
This compound 50 μM Competitive, reversible Alzheimer’s disease (memory enhancement)
Velnacrine ~50 μM Competitive, reversible Alzheimer’s disease (commercial drug)
Berberine >100 μM Non-competitive Limited CNS penetration

Findings : this compound and velnacrine exhibit comparable potency, but this compound’s natural origin and lower toxicity (LD₅₀ = 313.10 mg/kg vs. velnacrine’s higher synthetic cost) make it a promising alternative .

Anticancer Activity

Compound IC₅₀ (HepG2 Cells) Key Pathway Targeted Selectivity (Cancer vs. Normal Cells)
This compound 6.68–22.59 μM ROS/PI3K/Akt Selective (no toxicity to HUVEC <40 μM)
Allocryptopine 15.2 μM Undefined Non-selective
Berberine 8.3 μM AMPK/mTOR Low selectivity

Findings : this compound induces apoptosis via ROS generation, a mechanism absent in allocryptopine. Its selectivity for cancer cells at lower concentrations (<40 μM) surpasses berberine’s .

Toxicity Profile

Compound LD₅₀ (Oral, Mice) Notable Risks
This compound 313.10 mg/kg Dose-dependent hepatotoxicity
Allocryptopine 280 mg/kg Embryonic developmental toxicity
Berberine ~750 mg/kg Gastrointestinal distress

Insights : this compound’s higher LD₅₀ than allocryptopine suggests a safer profile, though both require rigorous dose calibration .

生物活性

Protopine is a benzophenanthridine alkaloid primarily isolated from plants such as Macleaya cordata and Fumaria indica. It exhibits a diverse range of biological activities, making it a subject of significant pharmacological interest. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, toxicity, and therapeutic potential.

Pharmacological Properties

This compound has been shown to possess various pharmacological effects, including:

  • Anti-inflammatory Activity : this compound inhibits the NF-κB signaling pathway, reducing inflammation in HepG2 cells stimulated by PMA (phorbol 12-myristate 13-acetate) . It also modulates COX-2 and MMP-9 expression, contributing to its anti-inflammatory effects .
  • Antiplatelet and Antithrombotic Effects : Studies indicate that this compound inhibits thromboxane A2 synthesis via the cyclooxygenase (COX) pathway, thereby reducing platelet aggregation . In rabbit models, it demonstrated significant inhibition of platelet activation .
  • Antioxidant Activity : this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase while inhibiting apoptosis induced by oxidative stress .
  • Neuroprotective Effects : this compound has exhibited neuroprotective properties in various models, including the prevention of neuronal cell death under oxidative stress conditions .
  • Antimicrobial Activity : The compound shows inhibitory effects against pathogens like Helicobacter pylori and certain parasites .

The mechanisms underlying this compound's biological activities are multifaceted:

  • Inhibition of Enzymatic Pathways : this compound selectively inhibits enzymes involved in inflammation and platelet aggregation, such as phospholipase and thromboxane synthase .
  • Modulation of Ion Channels : It has been reported to influence voltage-gated sodium channels, contributing to its analgesic and anticonvulsant properties .
  • Regulation of Gene Expression : this compound affects the expression of genes related to dopamine receptors and inflammatory pathways, indicating its potential role in neuropharmacology and anti-inflammatory treatment .

Toxicity Studies

Despite its therapeutic potential, this compound also exhibits toxicity at certain doses. A study conducted on mice revealed an LD50 of 313.10 mg/kg, indicating significant toxicity with symptoms including hemorrhage in vital organs . Histopathological examinations confirmed damage to the liver, kidneys, and brain following this compound administration.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

StudyFindings
Shiomoto et al. (1990)Demonstrated antiplatelet effects through thromboxane inhibition.
Saeed et al. (1997)Confirmed this compound's role in inhibiting platelet aggregation in vitro.
Alam et al. (2019)Reported anti-inflammatory effects via NF-κB pathway inhibition.
Xu et al. (2021)Showed analgesic properties linked to dopamine receptor modulation.
Wang et al. (2022)Evaluated acute toxicity and histopathological changes in animal models.

Q & A

Basic: What analytical methods are optimal for identifying and quantifying protopine in botanical preparations?

Answer: this compound quantification typically employs chromatographic techniques such as liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS) and thin-layer chromatography (TLC) . Key methodological considerations include:

  • Sensitivity and specificity validation using spiked matrices to account for plant-derived interferences .
  • Calibration curves with deuterated internal standards to improve accuracy in complex botanical extracts.
  • Comparison of recovery rates across methods (e.g., LC-MS/MS vs. TLC/GC-MS) to determine robustness under varying pH and temperature conditions .
Method LOD (ng/mL) LOQ (ng/mL) Matrix Applicability
LC-ESI-MS/MS0.51.5Plant extracts, plasma
TLC/GC-MS1030Crude botanical samples

Advanced: How can researchers resolve contradictions in this compound’s reported pharmacological activities (e.g., anti-inflammatory vs. pro-inflammatory effects)?

Answer: Contradictions may arise from dosage-dependent effects , model system variability (e.g., murine vs. human cell lines), or metabolic interference . Mitigation strategies include:

  • Dose-response profiling across in vitro (e.g., RAW 264.7 macrophages) and in vivo models (e.g., carrageenan-induced edema in rats) to identify therapeutic windows .
  • Pharmacokinetic (PK) monitoring to correlate plasma this compound levels with observed effects, addressing inter-species metabolic differences .
  • Multi-omics integration (transcriptomics/proteomics) to elucidate context-dependent signaling pathways (e.g., NF-κB vs. COX-2 modulation) .

Basic: What experimental models are appropriate for assessing this compound’s neuroprotective effects?

Answer:

  • Primary neuronal cultures exposed to oxidative stressors (e.g., H₂O₂ or Aβ₁–₄₂ peptides) with viability measured via MTT assay .
  • In vivo rodent models of cerebral ischemia (e.g., middle cerebral artery occlusion) combined with behavioral tests (Morris water maze) and histopathological analysis .
  • Key controls : Include sham-operated animals and vehicle-treated groups to isolate this compound-specific effects. Report adherence to NIH guidelines for preclinical studies (e.g., randomization, blinding) .

Advanced: How can researchers design studies to elucidate this compound’s metabolic pathways in humans?

Answer:

  • Use stable isotope-labeled this compound in hepatic microsomal assays to trace phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Cross-species comparisons (rat vs. human hepatocytes) to predict interspecies metabolic discrepancies.
  • LC-HRMS-based metabolomics to identify novel metabolites in urine/plasma samples from clinical trials, ensuring ethical compliance (IRB approval) .

Basic: What statistical approaches are recommended for analyzing this compound’s dose-dependent cytotoxicity data?

Answer:

  • Non-linear regression (e.g., log-dose vs. response) to calculate IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) .
  • ANOVA with post-hoc Tukey tests for multi-group comparisons (e.g., this compound vs. positive/negative controls).
  • Power analysis during experimental design to ensure adequate sample size and minimize Type I/II errors .

Advanced: How can conflicting results in this compound’s antiplatelet aggregation mechanisms be reconciled?

Answer: Conflicting mechanisms (e.g., COX-1 inhibition vs. calcium signaling blockade) require:

  • Mechanistic redundancy testing using gene knockout models (e.g., COX-1⁻/⁻ platelets) .
  • Single-cell electrophysiology to measure intracellular Ca²⁺ flux in treated vs. untreated platelets.
  • Meta-analysis of existing data to identify confounding variables (e.g., agonist type: collagen vs. ADP) .

Basic: What are the best practices for validating this compound’s purity in synthetic preparations?

Answer:

  • Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity.
  • High-performance liquid chromatography (HPLC) with photodiode array detection (PDA) at λ = 280 nm, comparing retention times to certified reference standards .
  • Accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products.

Advanced: How can researchers optimize this compound’s bioavailability for translational studies?

Answer:

  • Nanocarrier encapsulation (e.g., liposomes, PLGA nanoparticles) to enhance solubility and intestinal absorption.
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate plasma concentrations with efficacy endpoints .
  • Co-administration with CYP450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism .

Basic: What cell-based assays are suitable for screening this compound’s anti-cancer activity?

Answer:

  • SRB assay for proliferation inhibition in solid tumor lines.
  • Annexin V/PI staining via flow cytometry to quantify apoptosis.
  • Scratch/wound-healing assay to assess anti-migratory effects. Include positive controls (e.g., doxorubicin) and validate results across ≥3 cell lines .

Advanced: How should researchers address interspecies variability in this compound’s hepatoprotective effects?

Answer:

  • Comparative transcriptomics of this compound-treated human vs. murine hepatocytes to identify conserved pathways (e.g., Nrf2/ARE activation) .
  • Chimeric liver-humanized mouse models to bridge preclinical and clinical findings .
  • Dose extrapolation using allometric scaling based on body surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Protopine
Reactant of Route 2
Protopine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。